(6-Chloroquinolin-4-yl)methanamine
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Overview
Description
(6-Chloroquinolin-4-yl)methanamine is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chloro group at the 6-position and an amine group at the 4-position of the quinoline ring makes this compound particularly interesting for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloroquinolin-4-yl)methanamine typically involves the reaction of 6-chloroquinoline with methanamine. One common method involves the nucleophilic aromatic substitution reaction of 6-chloroquinoline with methanamine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
(6-Chloroquinolin-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The chloro group at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
(6-Chloroquinolin-4-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in the treatment of diseases such as malaria and cancer.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (6-Chloroquinolin-4-yl)methanamine involves its interaction with specific molecular targets. In biological systems, it can bind to DNA or proteins, disrupting their normal function. The chloro group and amine group play crucial roles in its binding affinity and specificity. The compound can inhibit enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinoline: The parent compound of (6-Chloroquinolin-4-yl)methanamine.
(6-Methoxyquinolin-4-yl)methanamine: A similar compound with a methoxy group instead of a chloro group.
Uniqueness
This compound is unique due to the presence of the chloro group at the 6-position, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other quinoline derivatives and contributes to its specific applications in research and industry .
Properties
Molecular Formula |
C10H9ClN2 |
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Molecular Weight |
192.64 g/mol |
IUPAC Name |
(6-chloroquinolin-4-yl)methanamine |
InChI |
InChI=1S/C10H9ClN2/c11-8-1-2-10-9(5-8)7(6-12)3-4-13-10/h1-5H,6,12H2 |
InChI Key |
HLNATPJLMPFIQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1Cl)CN |
Origin of Product |
United States |
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